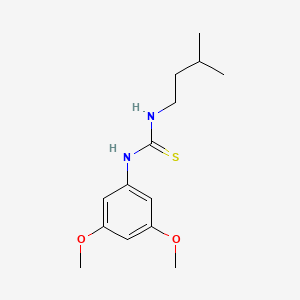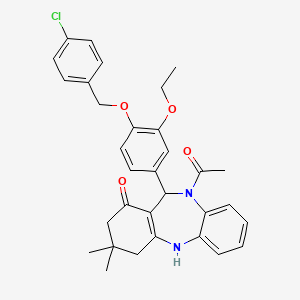
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-(2-thienylmethyl)-3-piperidinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a thienylmethyl group. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-(2-thienylmethyl)-3-piperidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chlorinated quinoline intermediate.
Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached via a nucleophilic substitution reaction, using a thienylmethyl halide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-(2-thienylmethyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-(2-thienylmethyl)-3-piperidinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-(2-thienylmethyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Pathways: Interfering with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-(2-thienylmethyl)-3-piperidinecarboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
Piperidinecarboxamides: Compounds with a piperidine ring and carboxamide group, but different aromatic substituents.
The uniqueness of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-(2-thienylmethyl)-3-piperidinecarboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24ClN3O2S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C26H24ClN3O2S/c27-19-10-11-22-21(14-19)23(17-6-2-1-3-7-17)24(26(32)29-22)30-12-4-8-18(16-30)25(31)28-15-20-9-5-13-33-20/h1-3,5-7,9-11,13-14,18H,4,8,12,15-16H2,(H,28,31)(H,29,32) |
InChI Key |
KISJJWKIJWLUIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)NCC5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10864845.png)
![7-benzyl-2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10864851.png)
![3-[4-imino-5,6-dimethyl-7-(4-methylphenyl)-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]propan-1-ol](/img/structure/B10864859.png)

![phenyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate](/img/structure/B10864866.png)
![2-cycloheptyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10864871.png)
![10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864874.png)

![4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine](/img/structure/B10864889.png)
![1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-cyclopentylthiourea](/img/structure/B10864892.png)
![1-(4-Butylphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10864899.png)
![2-{[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methoxy}phenyl methyl ether](/img/structure/B10864909.png)
![5,6-bis(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B10864914.png)
![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864916.png)
